molecular formula C20H11ClF3N3S2 B1621105 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 266361-97-1

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B1621105
M. Wt: 449.9 g/mol
InChI Key: CIWGAHOGELTZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole” is a chemical compound with the molecular formula C20H11ClF3N3S2 . It is a specialized compound and its detailed description might be available in specific chemical databases .

Scientific Research Applications

  • Polyimide-based photocatalysts : These are used in energy and environmental applications. They have inherent advantages of low cost, earth abundant nature, facile synthesis, easy functionalization, molecularly tunable optoelectronic properties, and high physicochemical stability. Applications include photocatalytic H2 evolution, photodegradation of organic contaminants, H2O2 photosynthesis from H2O and O2, and photocatalytic organic transformation .

  • Organic adsorption on hydrophilic hierarchical structures : This is used for creating bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification. This is promising and interesting in the wetting field .

  • Photothermal applications of 2D nanomaterials : These include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

  • Polyimide-based photocatalysts : These are used in energy and environmental applications. They have inherent advantages of low cost, earth abundant nature, facile synthesis, easy functionalization, molecularly tunable optoelectronic properties, and high physicochemical stability. Applications include photocatalytic H2 evolution, photodegradation of organic contaminants, H2O2 photosynthesis from H2O and O2, and photocatalytic organic transformation .

  • Organic adsorption on hydrophilic hierarchical structures : This is used for creating bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification. This is promising and interesting in the wetting field .

  • Photothermal applications of 2D nanomaterials : These include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

Safety And Hazards

The safety data sheet (SDS) for this compound would provide information on its hazards, handling, storage, and disposal procedures . It’s important to refer to the SDS when dealing with this compound to ensure safe and appropriate handling.

properties

IUPAC Name

2-(2-chloro-6-pyridin-2-ylsulfanylpyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3S2/c21-16-9-13(10-18(27-16)29-17-6-1-2-7-25-17)19-26-15(11-28-19)12-4-3-5-14(8-12)20(22,23)24/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWGAHOGELTZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381896
Record name 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

CAS RN

266361-97-1
Record name 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 2
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.